molecular formula C29H32F3N5O5 B560375 Bibp 3226 trifluoroacetate CAS No. 1068148-47-9

Bibp 3226 trifluoroacetate

Cat. No. B560375
CAS RN: 1068148-47-9
M. Wt: 587.6
InChI Key: MTSZIDSCWZHKOD-GNAFDRTKSA-N
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Description

BIBP 3226 trifluoroacetate is a drug used in scientific research . It acts as a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and also the neuropeptide FF receptor . It was the first non-peptide antagonist developed for the Y1 receptor and has been widely used to help determine its functions in the body .


Synthesis Analysis

The synthesis of BIBP 3226 trifluoroacetate involves complex chemical processes . It is a derivative of D-arginine . The determination of BIBP 3226 is proposed by a validated HPLC-MS/MS method .


Molecular Structure Analysis

The molecular formula of BIBP 3226 trifluoroacetate is C27H31N5O3 . It has a molar mass of 473.57 g/mol .


Chemical Reactions Analysis

BIBP 3226 trifluoroacetate is a mixed non-peptide neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist . It produces an anxiogenic-like effect in rats following i.c.v. administration .


Physical And Chemical Properties Analysis

BIBP 3226 trifluoroacetate is soluble to 1 mg/ml in water and to 50 mg/ml in DMSO . It is sold as a TFA salt . The stoichiometry of the salt and hydration levels vary from batch to batch .

Scientific Research Applications

  • Neuropeptide Y Receptor Antagonism : Bibp 3226 is a selective antagonist of the neuropeptide Y Y1 receptor. It was found to inhibit nicotinic receptor-stimulated catecholamine secretion in bovine chromaffin cells, suggesting its potential in neuropharmacological applications (Zhang, Zheng, & Hexum, 1998).

  • Synthesis of Bismuth-Palladium Catalysts : In another study, Bibp 3226 trifluoroacetate was used in the synthesis of bismuth-palladium heterometallic carboxylate, a precursor for carbon-supported Pd-Bi/C catalysts. This is significant for catalytic applications, particularly in organic transformations and energy conversion processes (Li et al., 2009).

  • Trifluoroacetic Acid in Organic Synthesis : Trifluoroacetic acid, a component of Bibp 3226 trifluoroacetate, is used extensively in organic synthesis. Its roles include acting as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements and deprotections (López & Salazar, 2013).

  • Chemical Safety and Toxicity Studies : Research has also explored the safety aspects of trifluoroacetic acid, focusing on its toxicity profile in comparison to hydrofluoric acid. This is crucial for handling and safety protocols in laboratory and industrial settings (Sun & Corbett, 2017).

  • Applications in Analytical Chemistry : Trifluoroacetic acid is used as a mobile phase additive in chromatography for protein analysis. Its properties affect the mass spectrometric sensitivity and peak shapes, which is vital for the precise analysis of proteins and other biological molecules (Bobály et al., 2015).

Mechanism of Action

Activation of Y1 is thought to be involved in functions such as regulation of appetite and anxiety . BIBP 3226 has anxiogenic and anorectic effects, as well as blocking the Y1-mediated corticotropin-releasing hormone release .

Safety and Hazards

BIBP 3226 trifluoroacetate should be handled in accordance with good industrial hygiene and safety practice . It is corrosive and requires protective gloves/clothing and eye/face protection .

Future Directions

BIBP 3226 trifluoroacetate has been used as a lead compound to develop a number of newer more potent Y1 antagonists . It has recognized application in bone regeneration studies , providing potential for future research in this area.

Relevant Papers The relevant papers for BIBP 3226 trifluoroacetate include studies on its anxiogenic-like effect , its agonist and antagonist activities on human NPFF2 receptors , and its in vivo inhibition of neuropeptide FF agonism . Another important paper is the determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZIDSCWZHKOD-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bibp 3226 trifluoroacetate

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